Dioxane dibromide
CAS No.: 15481-39-7
Cat. No.: VC20855255
Molecular Formula: C₄H₈Br₂O₂
Molecular Weight: 247.91 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15481-39-7 |
---|---|
Molecular Formula | C₄H₈Br₂O₂ |
Molecular Weight | 247.91 g/mol |
IUPAC Name | 1,4-dioxane;molecular bromine |
Standard InChI | InChI=1S/C4H8O2.Br2/c1-2-6-4-3-5-1;1-2/h1-4H2; |
Standard InChI Key | DTLTUUJDCNTTSN-UHFFFAOYSA-N |
SMILES | C1COCCO1.BrBr |
Canonical SMILES | C1COCCO1.BrBr |
Introduction
Chemical Identity and Basic Properties
Dioxane dibromide is a synthetic compound derived from 1,4-dioxane, a heterocyclic organic compound classified as an ether. Its molecular formula is C₄H₈O₂Br₂, containing approximately 63.6% bromine as determined through iodometric analysis . The compound exists as an orange solid with a melting point of 61-62°C . Though derived from 1,4-dioxane, which is a colorless liquid with a faint odor, dioxane dibromide exhibits distinctive physical properties due to the incorporation of bromine atoms into its structure.
The characteristic orange coloration of dioxane dibromide originates from a charge-transfer transition between the dioxane and bromine components . This visual property serves as an immediate identifier of the compound and reflects its electronic structure. The Br-Br bond length in dioxane dibromide measures 0.231 nm, which differs from typical bromine bonds in other compounds, indicating its unique structural configuration .
Structural Characteristics
Dioxane dibromide maintains a cyclic structure similar to its parent compound 1,4-dioxane but exhibits altered electronic properties due to the presence of bromine substituents. The structure can be visualized as a dioxane ring where hydrogen atoms are replaced by bromine atoms at specific positions. This substitution pattern contributes significantly to the compound's reactivity profile and applications in organic synthesis.
Synthesis Methods
The preparation of dioxane dibromide involves the bromination of 1,4-dioxane through various methods. The general reaction entails 1,4-dioxane reacting with bromine to produce dioxane dibromide, with hydrogen bromide often formed as a byproduct. This reaction typically requires controlled conditions to ensure complete bromination without excessive degradation of the dioxane structure.
Alternative synthesis approaches may involve the use of copper(II) bromide under specific reaction conditions. According to documented procedures, such reactions can be carried out in sealed vessels at elevated temperatures (approximately 175°C) under inert atmospheric conditions .
Synthesis Protocol Example
The following table outlines a typical synthesis protocol for dioxane dibromide:
Reactivity and Chemical Behavior
Dioxane dibromide exhibits distinctive reactivity patterns that make it valuable in organic synthesis. The compound functions as an electrophilic brominating agent, with the bromine component possessing enhanced electrophilicity due to the interaction with the dioxane unit . When bromine interacts with dioxane forming the dioxane dibromide complex, electron density flows from the lone pair of nonbonding occupied orbitals of bromine to the unoccupied orbitals on the dioxane unit .
The attacking electrophile derived from dioxane dibromide is likely to be a slightly polarized neutral bromine molecule with enhanced electrophilicity compared to molecular bromine . This characteristic enables dioxane dibromide to participate in various bromination reactions with high selectivity and efficiency.
Reaction Mechanisms
In bromination reactions involving dioxane dibromide, the mechanism frequently involves the initial formation of a cyclic bromonium ion followed by its conversion to carbocationic intermediates . The stabilization of these intermediates can be influenced by various factors, including:
-
Alkyl substituents providing electron-donating inductive effects
-
Substituents rendering electron-donating mesomeric effects
-
Hyperconjugation effects from adjacent groups
These mechanistic aspects explain the observed selectivity in bromination reactions using dioxane dibromide, particularly the anti-selective addition across olefinic bonds .
Applications in Organic Synthesis
Dioxane dibromide has demonstrated extensive utility in various synthetic applications, showcasing its versatility as a brominating agent. The compound offers several advantages over traditional brominating agents, particularly in terms of handling safety, reaction control, and environmental considerations.
Bromination of Coumarins
One prominent application involves the regioselective bromination of substituted coumarins. Research has demonstrated that dioxane dibromide effectively mediates the bromination of various coumarins under solvent-free conditions . The outcome of these reactions is critically dependent on the electronic nature and location of substituents on the coumarin scaffold.
Influence of Substituents on Bromination Patterns
The following table summarizes how substituent patterns affect bromination outcomes in coumarin systems:
Coumarin Type | Substituent Location | Bromination Pattern | Primary Product |
---|---|---|---|
Unsubstituted | None | Vinylic bromination | 3,4-dibromocoumarin |
Alkyl-substituted | C4 | Vinylic bromination | 3-bromo-4-alkylcoumarin |
Electron-donating | C7 | Ring bromination | 6,8-dibromocoumarin derivatives |
Electron-withdrawing | Various | Limited reactivity | Minimal conversion |
Synthesis of Vicinal Dibromides
Dioxane dibromide has proven effective for the synthesis of structurally varied vicinal dibromides through highly stereoselective anti-addition of bromine across olefinic linkages . This application is particularly valuable in organic synthesis as vicinal dibromides serve as versatile intermediates for further transformations.
The solvent-free conditions employed in these reactions offer environmental advantages while maintaining high yields and good product purity . The stereoselectivity observed in these reactions (predominantly anti-addition) provides synthetic routes to stereochemically defined products.
α-Bromination of Ketones
Dioxane dibromide has been successfully employed for selective α-bromination of substituted acetophenones and related ketones . This reaction can be conducted using dioxane as a solvent at room temperature or alternatively under solvent-free conditions supported on silica gel with microwave irradiation.
Advantages as a Brominating Agent
Dioxane dibromide presents numerous advantages over conventional bromination reagents, which contribute to its growing adoption in organic synthesis:
-
Stability and Accessibility: The compound remains stable for 3-4 months when stored in refrigerated conditions
-
Precise Stoichiometric Control: Can be used by direct weighing, avoiding reagent excess
-
Reduced Hazards: Eliminates the evolution of hazardous bromine vapor during reactions
-
Environmental Considerations: Enables solvent-free protocols, reducing organic solvent usage
-
Procedural Simplicity: Offers straightforward experimental procedures and work-up processes
-
Selectivity: Provides excellent selectivity with activated substrates
-
Reaction Control: Allows good control over reaction outcomes by varying reagent quantities
These advantages make dioxane dibromide particularly valuable for laboratory-scale syntheses and potentially for larger-scale applications where safety and environmental considerations are paramount.
Comparative Efficacy in Bromination Reactions
The following table compares dioxane dibromide with other common brominating agents across various parameters:
Brominating Agent | Form | Bromine Content | Handling Safety | Selectivity | Environmental Impact |
---|---|---|---|---|---|
Dioxane Dibromide | Solid | 63.6% | High | High | Lower (solvent-free possible) |
Molecular Bromine | Liquid | 100% | Low | Variable | Higher (volatile, toxic) |
N-Bromosuccinimide | Solid | ~45% | Moderate | Moderate to High | Moderate |
Pyridinium Tribromide | Solid | ~75% | Moderate | Moderate | Moderate |
Chemical and Structural Data
The molecular structure of dioxane dibromide features the characteristic 1,4-dioxane ring with bromine substituents. Key structural and chemical data include:
Property | Value |
---|---|
Molecular Formula | C₄H₈O₂Br₂ |
Molecular Weight | Approximately 248 g/mol |
Physical State | Orange solid |
Melting Point | 61-62°C |
Br-Br Bond Length | 0.231 nm |
Bromine Content | 63.6% (iodometrically determined) |
Solubility | Limited in water, soluble in organic solvents |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume